

SRTCX1003: A Technical Guide for In Vitro and In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

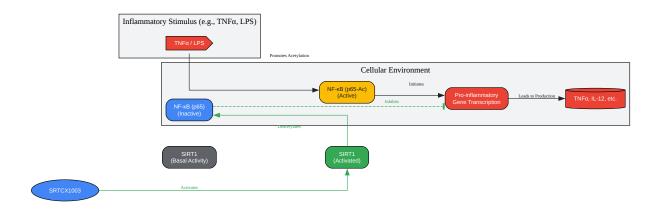
Compound of Interest		
Compound Name:	SRTCX1003	
Cat. No.:	B12392044	Get Quote

Introduction: **SRTCX1003** is a potent small molecule activator of Sirtuin 1 (SIRT1), a class III histone deacetylase that plays a crucial role in regulating a variety of cellular processes, including inflammation, metabolism, and aging. As a SIRT1 activator, **SRTCX1003** has demonstrated significant anti-inflammatory properties by modulating the NF-kB signaling pathway. This technical guide provides a comprehensive overview of **SRTCX1003** for researchers, scientists, and drug development professionals, detailing its mechanism of action, in vitro and in vivo activities, and relevant experimental protocols.

Core Mechanism of Action

SRTCX1003 functions as a direct activator of SIRT1. This activation enhances the deacetylation of various SIRT1 substrates, most notably the p65 subunit of the transcription factor NF-κB. In an inflammatory state, NF-κB is typically acetylated, which promotes its transcriptional activity and the subsequent expression of pro-inflammatory cytokines. By deacetylating p65, **SRTCX1003** effectively inhibits NF-κB's ability to drive this inflammatory cascade.





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Caption: Mechanism of SRTCX1003 Action.

In Vitro Activity

SRTCX1003 has been shown to be a potent activator of SIRT1 and an effective inhibitor of NFκB-mediated inflammation in various cell-based assays.

Quantitative In Vitro Data

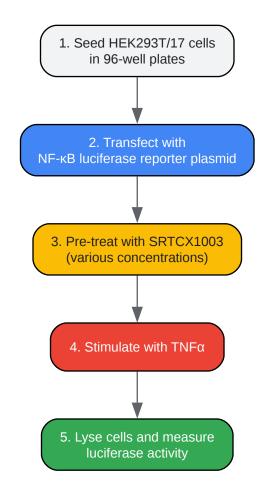


Parameter	Value	Cell Line/Assay
SIRT1 Activation (EC1.5)	0.61 μΜ	Biochemical Assay
p65 Deacetylation (IC50)	1.42 μΜ	Cellular p65 Acetylation Assay
NF-κB Luciferase Reporter Assay (IC50)	0.95 μΜ	HEK293T/17 cells
TNFα-induced p65 Acetylation	Attenuated at 5 μM (6h)	HEK293T/17 cells
LPS-induced TNFα Secretion	Dose-dependent reduction (0- μ M, 2h)	RAW cells
Acetylated p65 Reduction	Dose-dependent (0-10 μM, 24h)	U2OS cells

Experimental Protocols

This assay measures the transcriptional activity of NF-kB in response to an inflammatory stimulus and the inhibitory effect of **SRTCX1003**.





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Caption: NF-kB Luciferase Assay Workflow.

Protocol:

- Cell Culture: Culture HEK293T/17 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
- Transfection: Co-transfect cells with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
- Treatment: After 24 hours, pre-incubate the cells with varying concentrations of SRTCX1003 for 1 hour.
- Stimulation: Induce NF-κB activation by adding TNFα to the media and incubate for 6-8 hours.



- Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
- Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the IC50 value for SRTCX1003.

This protocol details the measurement of TNF α secretion from macrophages following LPS stimulation.

Protocol:

- Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
- Pre-treatment: Replace the medium with fresh medium containing various concentrations of SRTCX1003 and incubate for 2 hours.
- Stimulation: Add Lipopolysaccharide (LPS) to the wells to a final concentration of 100 ng/mL and incubate for 4-6 hours.
- Supernatant Collection: Collect the cell culture supernatant.
- ELISA: Quantify the concentration of TNFα in the supernatant using a mouse TNFα ELISA kit according to the manufacturer's instructions.

In Vivo Activity

SRTCX1003 has demonstrated efficacy in a mouse model of acute inflammation induced by lipopolysaccharide (LPS).

Quantitative In Vivo Data

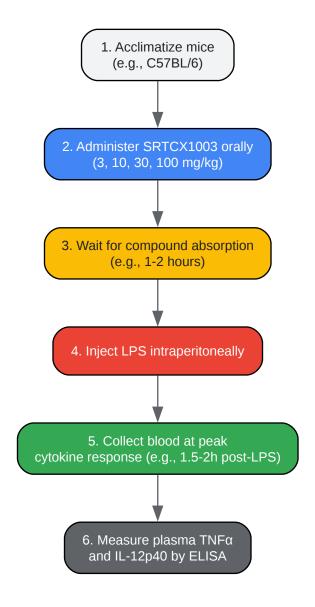


Parameter	Dose of SRTCX1003	Effect	Mouse Model
Plasma TNFα Levels	3 - 100 mg/kg (oral)	Dose-dependent reduction	LPS-induced inflammation
Plasma IL-12p40 Levels	3 - 100 mg/kg (oral)	Dose-dependent reduction	LPS-induced inflammation
Comparison to Dexamethasone	100 mg/kg SRTCX1003	Comparable reduction to 1 mg/kg Dexamethasone	LPS-induced inflammation

Experimental Protocols

This model is used to assess the in vivo anti-inflammatory effects of **SRTCX1003**.





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Caption: In Vivo LPS-Induced Inflammation Workflow.

Protocol:

- Animals: Use age and weight-matched mice (e.g., male C57BL/6, 8-10 weeks old).
- Compound Administration: Administer SRTCX1003 orally by gavage at doses ranging from 3
 to 100 mg/kg. A vehicle control group should be included. A positive control group receiving
 dexamethasone (e.g., 1 mg/kg, intraperitoneally) can also be included.
- LPS Challenge: After a set time for compound absorption (e.g., 1-2 hours), inject mice intraperitoneally with a challenging dose of LPS (e.g., 0.5-1 mg/kg).



- Blood Collection: At the time of peak cytokine response (typically 1.5 to 2 hours after LPS injection), collect blood via cardiac puncture or another appropriate method into tubes containing an anticoagulant.
- Plasma Separation: Centrifuge the blood to separate the plasma.
- Cytokine Measurement: Measure the levels of TNFα and IL-12p40 in the plasma using specific ELISA kits.
- Data Analysis: Compare the cytokine levels in the SRTCX1003-treated groups to the vehicle control group to determine the dose-dependent inhibitory effect.

Disclaimer: This document is intended for research purposes only. The experimental protocols provided are for guidance and may require optimization for specific laboratory conditions. All animal studies should be conducted in accordance with relevant ethical guidelines and regulations.

• To cite this document: BenchChem. [SRTCX1003: A Technical Guide for In Vitro and In Vivo Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12392044#srtcx1003-for-in-vitro-and-in-vivo-studies]

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